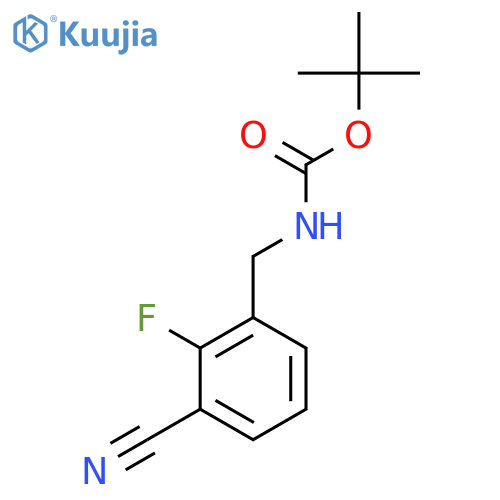

Cas no 1503905-64-3 (tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate)

tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate

- EN300-28278626

- 1503905-64-3

- tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate

-

- インチ: 1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-6-4-5-9(7-15)11(10)14/h4-6H,8H2,1-3H3,(H,16,17)

- InChIKey: TZSYOQXCTQQBRG-UHFFFAOYSA-N

- ほほえんだ: FC1C(C#N)=CC=CC=1CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 250.11175589g/mol

- どういたいしつりょう: 250.11175589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 62.1Ų

tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278626-1.0g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-28278626-0.1g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-28278626-2.5g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-28278626-1g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 1g |

$1299.0 | 2023-09-09 | ||

| Enamine | EN300-28278626-0.25g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-28278626-0.05g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-28278626-10g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 10g |

$5590.0 | 2023-09-09 | ||

| Enamine | EN300-28278626-5g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 5g |

$3770.0 | 2023-09-09 | ||

| Enamine | EN300-28278626-10.0g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 | |

| Enamine | EN300-28278626-0.5g |

tert-butyl N-[(3-cyano-2-fluorophenyl)methyl]carbamate |

1503905-64-3 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 |

tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamateに関する追加情報

tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate: A Comprehensive Overview

The compound with CAS No. 1503905-64-3, known as tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its unique structural features, which include a tert-butyl group, a methylcarbamate moiety, and a substituted aromatic ring with both cyano and fluoro substituents. These structural elements contribute to its versatile chemical properties, making it a valuable component in various research and industrial applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as palladium-catalyzed cross-coupling reactions and advanced nucleophilic substitutions. The incorporation of the tert-butyl group enhances the compound's stability and solubility, while the presence of the methylcarbamate group introduces unique reactivity, particularly in nucleophilic aromatic substitution reactions. The substitution pattern on the aromatic ring—specifically the cyano at position 3 and the fluoro at position 2—plays a crucial role in modulating electronic effects, which are critical for its performance in various chemical transformations.

In terms of application, this compound has shown promise in several areas. For instance, its electronic properties make it a potential candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent studies have explored its ability to act as an electron-deficient component in donor-acceptor systems, which are essential for high-performance organic photovoltaic devices. Additionally, the compound's reactivity has been harnessed in medicinal chemistry, where it serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

The synthesis of tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate involves a multi-step process that highlights the importance of stereocontrol and regioselectivity. Researchers have employed various strategies to optimize the reaction conditions, ensuring high yields and purity. For example, the use of phase-transfer catalysts has been reported to significantly enhance the efficiency of certain steps in the synthesis pathway. Furthermore, computational chemistry tools have been instrumental in predicting optimal reaction pathways and identifying key intermediates that contribute to the overall stability and functionality of the compound.

In recent years, there has been growing interest in understanding the environmental impact and biodegradation pathways of such compounds. Studies have indicated that tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate exhibits moderate biodegradability under specific environmental conditions, which is an important consideration for its sustainable use in industrial applications. Efforts are ongoing to develop greener synthesis routes that minimize waste generation and energy consumption while maintaining product quality.

The versatility of this compound is further underscored by its role as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-π interactions makes it an attractive candidate for constructing self-assembled nanostructures with potential applications in drug delivery systems and catalysis. Recent research has demonstrated its utility as a template for metal-organic frameworks (MOFs), where it serves as a ligand capable of coordinating with metal ions to form highly porous materials with tunable properties.

In conclusion, tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique structural features, combined with advancements in synthetic methodologies and application-oriented research, position it as a key player in driving innovation within chemistry and related disciplines. As ongoing studies continue to unravel its full potential, this compound is poised to make even greater contributions to both academic research and industrial development.

1503905-64-3 (tert-butyl N-(3-cyano-2-fluorophenyl)methylcarbamate) 関連製品

- 38869-19-1(Lithium;pentanoate)

- 2649-64-1(Clovanediol)

- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)

- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)

- 1523365-13-0(2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)

- 2224507-01-9(4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine)

- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)

- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)